2-Furancarboxamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-
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Overview
Description
2-Furancarboxamide, N-[[(4-nitrophenyl)amino]thioxomethyl]- is a chemical compound known for its unique structure and properties. It belongs to the class of furan derivatives, which are characterized by a furan ring—a five-membered aromatic ring with one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, N-[[(4-nitrophenyl)amino]thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furancarboxamide, N-[[(4-nitrophenyl)amino]thioxomethyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new drugs, particularly antibiotics.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, N-[[(4-nitrophenyl)amino]thioxomethyl]- is not fully understood. it is believed to interact with biological molecules through its nitro and thioxomethyl groups. These interactions may involve the inhibition of enzymes or disruption of cellular processes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxamide, N-methyl-
- 2-Furancarboxamide, N-[[[4-(acetylamino)phenyl]amino]thioxomethyl]-
Comparison
Compared to similar compounds, 2-Furancarboxamide, N-[[(4-nitrophenyl)amino]thioxomethyl]- is unique due to the presence of both a nitro group and a thioxomethyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activity. The nitro group, in particular, is known for its role in antimicrobial activity, making this compound a promising candidate for further research .
Properties
IUPAC Name |
N-[(4-nitrophenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c16-11(10-2-1-7-19-10)14-12(20)13-8-3-5-9(6-4-8)15(17)18/h1-7H,(H2,13,14,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKKFEIWGOAVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387408 |
Source
|
Record name | 2-Furancarboxamide, N-[[(4-nitrophenyl)amino]thioxomethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82366-76-5 |
Source
|
Record name | 2-Furancarboxamide, N-[[(4-nitrophenyl)amino]thioxomethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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